2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol
Overview
Description
The compound “2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol” is an organic substance . Its IUPAC name is “2-{1-oxa-4-azaspiro[4.5]decan-4-yl}ethan-1-ol” and it has the molecular formula C10H19NO2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides can be obtained in high yields via palladium-catalysed aminocarbonylation . The influence of the amine nucleophiles and of the reaction conditions on the isolated yields was investigated .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the potential of azaspirodecanol derivatives in antimicrobial applications. Singh et al. (2021) synthesized novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one and evaluated their antimicrobial activity against various strains such as S. aureus, E. coli, P. aeruginosa, and B. subtilis, finding moderate to good activity in some compounds Singh et al., 2021.
Anticonvulsant Activity
The impact of aromatic substitution on the anticonvulsant activity of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives has been studied, revealing that most compounds displayed anticonvulsant activity in the maximal electroshock (MES) test. Notably, derivatives exhibited varying degrees of neurotoxicity at certain dosages, underscoring the importance of structural modifications on biological effects Obniska et al., 2006.
Antiviral Activity
A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated against human coronavirus and influenza virus. Certain compounds demonstrated significant inhibition of human coronavirus 229E replication, indicating the potential of these structures in antiviral drug development Apaydın et al., 2019.
Synthetic Methodology
The synthesis of azaspirodecanol derivatives involves various strategies, including the use of retropinacol rearrangement and Ritter reaction for constructing spirocyclic frameworks. These methods provide access to diverse spirocyclic compounds with potential biological activities [Shklyaev et al., 2011; Rozhkova et al., 2013](https://consensus.app/papers/retropinacol-rearrangement-synthesis-shklyaev/d298dc37b48c5cf0a72d8987e1c9a976/?utm_source=chatgpt; https://consensus.app/papers/ritter-reaction-synthesis-1substituted-rozhkova/34761e1924d9537ba39d91dfcf9b074b/?utm_source=chatgpt).
Safety and Hazards
This compound is associated with certain safety hazards. It has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Properties
IUPAC Name |
2-[4-(ethoxymethyl)-2-azaspiro[4.5]decan-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-2-17-11-13-10-15(8-9-16)12-14(13)6-4-3-5-7-14/h13,16H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLIVOQXBRPARZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCCCC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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